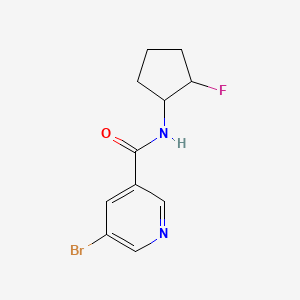

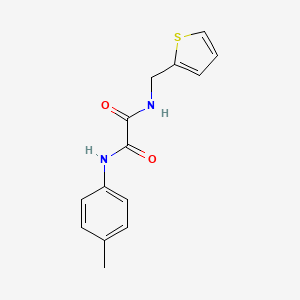

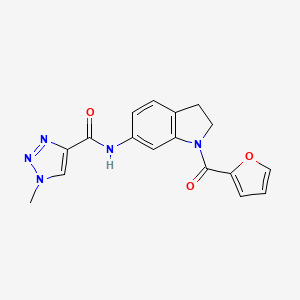

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide is a chemical compound that belongs to the pyridine family. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which play a vital role in regulating pain, mood, appetite, and other physiological processes. The inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects.

Scientific Research Applications

Synthesis Applications

Synthesis and Characterization : The compound 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide is likely involved in the synthesis and characterization processes of various organic compounds. For example, a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was synthesized from 5-bromoindazole-3-carboxylic acid methylester, and its structure was confirmed by spectroscopic methods and X-ray diffraction studies (Anuradha et al., 2014). This implies that similar methodologies could be applicable for the synthesis and structural elucidation of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide.

Regioselective Synthesis : The synthesis of pyridine derivatives often involves regioselective reactions. For instance, substrate-controlled regioselective bromination techniques have been developed to yield specific brominated species, which are crucial intermediates in the synthesis of various compounds, including those related to 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide (Gao et al., 2018). Such techniques could potentially be adapted for the synthesis of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide, focusing on the regioselective introduction of the bromo group at the desired position on the pyridine ring.

Biological and Medicinal Chemistry Applications

While the specific applications of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide in biological and medicinal chemistry were not directly found, related compounds exhibit a range of biological activities, suggesting potential areas of research:

Antiviral Activity : Pyrimidine derivatives, including those with bromo substitutions, have been investigated for their antiviral properties. For instance, novel pyrimidine thioglycosides were synthesized and evaluated for their antiviral activity against SARS-CoV-2 and Avian Influenza H5N1 viruses, demonstrating the potential of brominated pyrimidine compounds in antiviral drug development (Abu-Zaied et al., 2021). This suggests that 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide could be explored for similar applications.

Kinase Inhibition : Brominated pyridines are also explored for their potential as kinase inhibitors, which are important in cancer therapy. The synthesis of 2,4-disubstituted-5-fluoropyrimidines, resembling the structural motif of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide, was aimed at discovering kinase inhibitors, highlighting the relevance of such compounds in medicinal chemistry (Wada et al., 2012).

properties

IUPAC Name |

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2O/c12-8-4-7(5-14-6-8)11(16)15-10-3-1-2-9(10)13/h4-6,9-10H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLMFUSYRWTYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2616141.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2616146.png)

![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)